molecular formula C16H14ClFOS B1327555 4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-40-0

4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1327555
M. Wt: 308.8 g/mol
InChI Key: PPHXKUONVFDFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and characteristics of similar molecules. For instance, the importance of thiophene rings and fluoro-substituted phenyl groups in material science and pharmaceuticals is highlighted, as well as their biological activities and applications in various fields such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reaction of di-thienyl-butanedione with aminophenol , and the treatment of a fluorophenyl-thiophene compound with ethanol and orthophosphoric acid . These methods suggest that the synthesis of "4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone" would likely involve similar reagents and conditions, such as the use of a fluorophenyl precursor, a sulfur-containing heterocycle like thiophene, and appropriate solvents and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystal structure and dimensions of the molecules . The dihedral angles between rings and the presence of intermolecular hydrogen bonds are also important structural features that can influence the properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a thiophenyl group can contribute to the molecule's ability to participate in electrophilic aromatic substitution reactions or act as a ligand in coordination chemistry . The fluorophenyl group may affect the electron distribution within the molecule, influencing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their mesogenic properties, birefringence, dielectric anisotropy, and thermal behavior . These properties are crucial for applications in liquid crystal technology. The electrochemical behavior and conductivity of polymers derived from these compounds are also of interest, as they determine their suitability for electronic applications . The solubility and fluorescence of these compounds in various solvents are additional properties that can be relevant depending on the intended application .

Scientific Research Applications

  • Intermolecular Interactions in Derivatives of 1,2,4-Triazoles : A study on 1,2,4-triazole derivatives, including a chloro derivative, highlighted the significance of different intermolecular interactions like C–H⋯O, C–H⋯SC, and C–H⋯π, which are crucial in understanding the molecular behavior of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Novel Copolymers of Styrene with Halogen Ring-Disubstituted Propenoates : Research on halogen ring-disubstituted propenoates, including chloro and fluoro derivatives, revealed their potential in creating novel copolymers with styrene. These copolymers have been investigated for their structural properties and thermal stability (Savittieri et al., 2022).

  • Photoalignment of Nematic Liquid Crystals : A study on thiophene-based prop-2-enoates, with fluoro-substituents, showed their ability to promote excellent photoalignment in nematic liquid crystals, which is crucial for liquid crystal display (LCD) technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

  • Synthesis and Analysis of Fluoro and Chloro Substituted Acridinones : Research on fluoro and chloro substituted acridinones, similar in structure to the specified compound, focused on their synthesis, spectral analysis, and quantum chemical studies. This research aids in understanding the molecular geometry and chemical reactivity of such compounds (Satheeshkumar et al., 2017).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHXKUONVFDFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644342
Record name 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

CAS RN

898780-40-0
Record name 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.